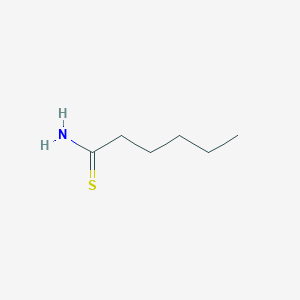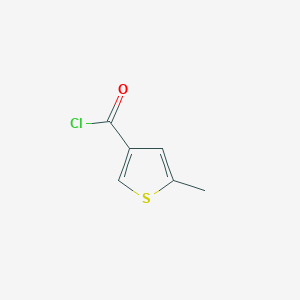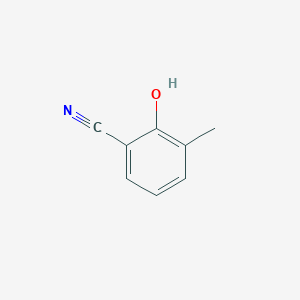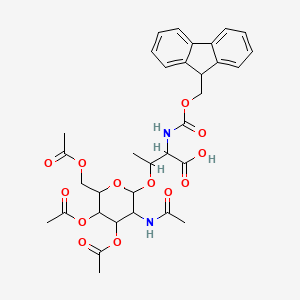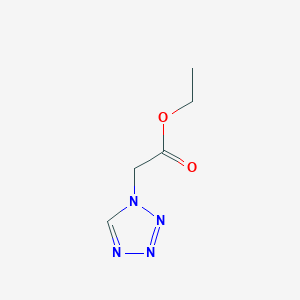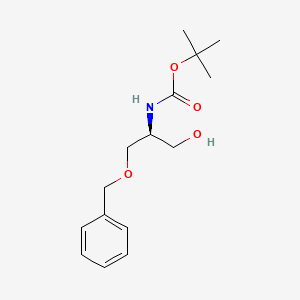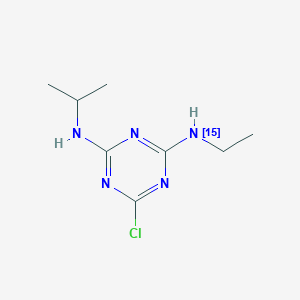
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Overview
Description
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, known for their versatile applications in medicinal chemistry, organic synthesis, and molecular recognition. The unique structure of benzoxaboroles, which includes a boron atom, imparts distinct chemical properties that make them valuable in various scientific fields .
Biochemical Analysis
Biochemical Properties
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzoxaboroles have been shown to inhibit aminoacyl-tRNA synthetases, which are essential for protein synthesis . This inhibition occurs through the formation of a stable complex with the enzyme, thereby preventing the binding of tRNA and halting protein synthesis. Additionally, benzoxaboroles can interact with phosphodiesterase enzymes, leading to the modulation of cyclic nucleotide levels and influencing various cellular processes .
Cellular Effects
The effects of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxaboroles can modulate the activity of phosphodiesterase enzymes, leading to changes in cyclic AMP (cAMP) levels and affecting cell signaling pathways . Furthermore, the inhibition of aminoacyl-tRNA synthetases by benzoxaboroles can lead to alterations in gene expression and protein synthesis, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, benzoxaboroles form a stable complex with aminoacyl-tRNA synthetases, inhibiting their activity and preventing protein synthesis . Additionally, benzoxaboroles can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and modulating various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, potentially leading to changes in its biochemical activity. Long-term studies have indicated that benzoxaboroles can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, benzoxaboroles can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its activity .
Metabolic Pathways
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, benzoxaboroles can inhibit aminoacyl-tRNA synthetases, affecting protein synthesis and overall metabolic flux . Additionally, benzoxaboroles can modulate the activity of phosphodiesterase enzymes, influencing cyclic nucleotide levels and impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- within cells and tissues are essential for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Benzoxaboroles have been shown to accumulate in specific cellular compartments, where they exert their effects on target enzymes and biomolecules . The distribution of benzoxaboroles within tissues can also influence their overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzoxaboroles can localize to the cytoplasm, where they interact with aminoacyl-tRNA synthetases and inhibit protein synthesis . Additionally, benzoxaboroles can accumulate in the nucleus, affecting gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- typically involves the cyclization of 2-aminophenol derivatives with boronic acids or boronates. One common method includes the reaction of 2-aminophenol with trimethyl borate under acidic conditions, followed by methylation to introduce the methoxy group at the 5-position .
Industrial Production Methods
Industrial production of benzoxaboroles often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to different oxidation states.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaboroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of aminoacyl-tRNA synthetases.
Medicine: Explored for its antifungal, antibacterial, and antiparasitic properties. It has shown promise in the treatment of diseases such as malaria and onychomycosis.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This inhibition can disrupt essential biological processes in pathogens, leading to their death .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Exhibits potent antimalarial activity.
Uniqueness
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is unique due to its methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-hydroxy-5-methoxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCBZHBKJDEYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474361 | |
| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174671-92-2 | |
| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
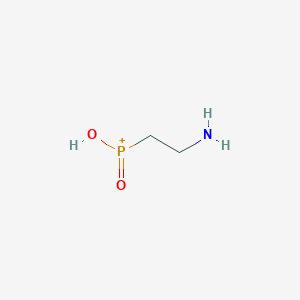
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)
